2-Bromo-4-ethylaniline hydrochloride
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Overview
Description
2-Bromo-4-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 and is typically in liquid form . The IUPAC name for this compound is 2-bromo-4-ethylaniline .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-ethylaniline consists of a benzene ring with a bromine atom (Br) and an ethylamine group (C2H5NH2) attached to it . The positions of these substituents on the benzene ring give the compound its name: 2-Bromo (at the second position) and 4-ethylaniline (at the fourth position) .Physical And Chemical Properties Analysis
2-Bromo-4-ethylaniline is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, density, and solubility are not provided in the search results.Scientific Research Applications
In Vivo Metabolism Studies : The metabolism of similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats. These studies help understand the metabolic pathways and potential toxic effects of such compounds (Kanamori et al., 2002).
Antimicrobial Agent Synthesis : Compounds structurally related to 2-Bromo-4-ethylaniline hydrochloride have been synthesized and characterized for their potential antimicrobial activities (Doraswamy & Ramana, 2013).
Nephrotoxicity Studies : Studies on haloanilines, including 4-bromoaniline, provide insights into their nephrotoxic effects in vitro. This is crucial for understanding the safety profile of such compounds (Hong et al., 2000).
DNA Interaction Research : Research on the interaction of similar brominated compounds with DNA, such as the synthesis of 7-hydroxy(phenyl)ethylguanines, is significant in understanding DNA damage and potential carcinogenic effects (Novák et al., 2003).
Pharmaceutical Applications : Studies on the synthesis and biological activities of compounds like 2-Bromo-4-fluoroaniline provide insights into the development of new pharmaceuticals with broad antibacterial activity (Abdel‐Wadood et al., 2014).
Organic Synthesis Research : The use of bromoanilines in palladium-assisted reactions to produce organic compounds, like 3-substituted indoles, is significant in organic chemistry and pharmaceutical synthesis (Kasahara et al., 1986).
Safety and Hazards
While specific safety data and hazards associated with 2-Bromo-4-ethylaniline hydrochloride are not provided in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment and following safe laboratory practices. For detailed safety information, one should refer to the material safety data sheet (MSDS) of the compound .
properties
IUPAC Name |
2-bromo-4-ethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFXYNQJKPIOGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662813 |
Source
|
Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethylaniline hydrochloride | |
CAS RN |
182678-10-0 |
Source
|
Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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